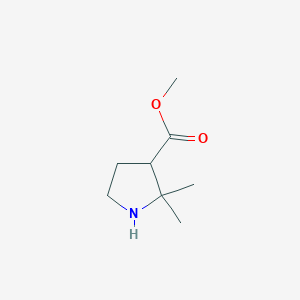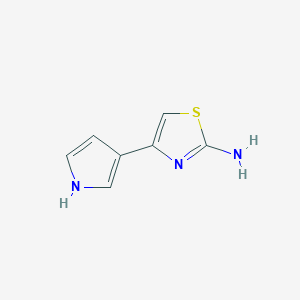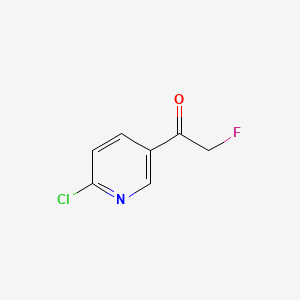![molecular formula C12H16N2O2 B13532263 4-[(2-Nitrophenyl)methyl]piperidine CAS No. 193357-54-9](/img/structure/B13532263.png)
4-[(2-Nitrophenyl)methyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Nitrophenyl)methyl]piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Nitrophenyl)methyl]piperidine can be achieved through several synthetic routes. One common method involves the reaction of 2-nitrobenzyl chloride with piperidine under basic conditions. The reaction typically proceeds as follows:
- Dissolve piperidine in an appropriate solvent such as ethanol or acetonitrile.
- Add 2-nitrobenzyl chloride to the solution.
- Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 50-60°C) for several hours.
- After completion, the product can be isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Nitrophenyl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst, sodium borohydride.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Amino derivatives of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Substituted piperidine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-[(2-Nitrophenyl)methyl]piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[(2-Nitrophenyl)methyl]piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The nitrophenyl group can undergo reduction to form reactive intermediates that can bind to and modify biological macromolecules, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A basic six-membered heterocyclic amine.
4-Methylpiperidine: A piperidine derivative with a methyl group at the 4-position.
4-(2-Nitrophenoxy)piperidine: A piperidine derivative with a nitrophenyl group attached via an oxygen atom.
Uniqueness
4-[(2-Nitrophenyl)methyl]piperidine is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
193357-54-9 |
|---|---|
Fórmula molecular |
C12H16N2O2 |
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
4-[(2-nitrophenyl)methyl]piperidine |
InChI |
InChI=1S/C12H16N2O2/c15-14(16)12-4-2-1-3-11(12)9-10-5-7-13-8-6-10/h1-4,10,13H,5-9H2 |
Clave InChI |
LROQBHKTSYTVSP-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1CC2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy}-2,2-bis({[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy}methyl)propyl3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B13532199.png)


![Potassium2-{[(tert-butoxy)carbonyl]amino}-2-(pyridin-2-yl)acetate](/img/structure/B13532216.png)










